molecular formula C8H11NO3P+ B14287657 [1-Amino-2-(4-hydroxyphenyl)ethyl](hydroxy)oxophosphanium CAS No. 125402-59-7

[1-Amino-2-(4-hydroxyphenyl)ethyl](hydroxy)oxophosphanium

Cat. No.: B14287657
CAS No.: 125402-59-7
M. Wt: 200.15 g/mol
InChI Key: BSVMBTCYPVBHON-UHFFFAOYSA-O
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Description

1-Amino-2-(4-hydroxyphenyl)ethyloxophosphanium is a chemical compound that features a unique combination of functional groups, including an amino group, a hydroxyphenyl group, and a phosphonium group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-2-(4-hydroxyphenyl)ethyloxophosphanium typically involves the reaction of 4-hydroxyphenyl ethylamine with a suitable phosphonium reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of 1-Amino-2-(4-hydroxyphenyl)ethyloxophosphanium may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Amino-2-(4-hydroxyphenyl)ethyloxophosphanium undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines or other reduced products.

    Substitution: Ethers or esters.

Scientific Research Applications

1-Amino-2-(4-hydroxyphenyl)ethyloxophosphanium has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential role in enzyme inhibition and protein modification.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1-Amino-2-(4-hydroxyphenyl)ethyloxophosphanium involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Amino-2-hydroxyphenyl)ethanone
  • 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone

Uniqueness

1-Amino-2-(4-hydroxyphenyl)ethyloxophosphanium is unique due to the presence of the phosphonium group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group.

Properties

CAS No.

125402-59-7

Molecular Formula

C8H11NO3P+

Molecular Weight

200.15 g/mol

IUPAC Name

[1-amino-2-(4-hydroxyphenyl)ethyl]-hydroxy-oxophosphanium

InChI

InChI=1S/C8H10NO3P/c9-8(13(11)12)5-6-1-3-7(10)4-2-6/h1-4,8H,5,9H2,(H-,10,11,12)/p+1

InChI Key

BSVMBTCYPVBHON-UHFFFAOYSA-O

Canonical SMILES

C1=CC(=CC=C1CC(N)[P+](=O)O)O

Origin of Product

United States

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